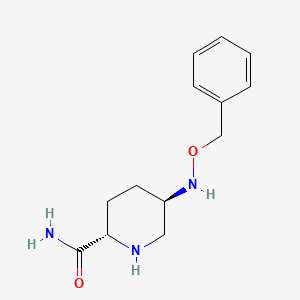
(2S,5R)-5-((Benzyloxy)amino)pipéridine-2-carboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: As an impurity of Avibactam, it plays a role in the study of β-lactamase inhibitors and their mechanisms.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
Target of Action
Avibactam, also known as Avibactam Impurity 3, is a non-β-lactam β-lactamase inhibitor . Its primary targets are the bacterial enzymes called β-lactamases . These enzymes enable bacteria to break down β-lactam antibiotics, making them resistant to the antibiotic’s action . By blocking these enzymes, avibactam restores the activity of β-lactam antibiotics against resistant bacteria .
Mode of Action
Avibactam inactivates some β-lactamases (Ambler class A β-lactamases, including Klebsiella pneumoniae carbapenemases, Ambler class C and some Ambler class D β-lactamases) by a unique covalent and reversible mechanism . It protects β-lactam antibiotics from degradation by certain β-lactamases . Avibactam acts via ring opening, but in contrast to other currently used β-lactamase inhibitors, this reaction is reversible .
Biochemical Pathways
Avibactam affects several metabolic pathways. The pathways most affected by the combination treatment included lysine biosynthesis, and metabolism of purines, pyrimidines, nucleotide sugars, glycerophospholipids, and amino sugars . The feedstocks for peptidoglycan synthesis were depleted by aztreonam/avibactam combination; a significant downstream increase in nucleotide metabolites and a release of lipids were observed .
Pharmacokinetics
Both avibactam and its partner drug, ceftazidime, have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio of 4:1 (ceftazidime:avibactam) . Renal clearance is the primary elimination pathway of both ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment .
Result of Action
The molecular and cellular effects of avibactam’s action involve the inhibition of the production of crucial cell wall precursors, which may inflict damages on bacterial DNA . Avibactam accelerates structural damage to the bacterial membrane structure . The residues Glu166 and Lys73 would be in their neutral forms during the release of avibactam .
Action Environment
Environmental factors such as temperature and storage conditions can influence the action, efficacy, and stability of avibactam. For instance, after 14 days of fridge storage and subsequent 24-hour exposure to 32°C, avibactam showed a significant remaining percentage .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide typically involves the reaction of (2S,5R)-5-benzyloxyamino-2-piperidinecarboxylic acid ethyl ester with ammonia gas in methanol at 0°C, followed by warming to room temperature . This method ensures the formation of the desired compound with high purity.
Industrial Production Methods
Industrial production methods for (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide are not extensively documented. the synthesis process mentioned above can be scaled up for industrial purposes, ensuring the availability of the compound for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted piperidine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide
- (2S,5R)-5-(Phenylmethoxy)amino-2-piperidinecarboxamide
- (2S,5R)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide sodium salt
Uniqueness
What sets (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide apart from similar compounds is its specific role as an impurity in Avibactam, which is a non-lactam β-lactamase inhibitor. This unique structural feature allows it to irreversibly inhibit β-lactamase from Mycobacterium tuberculosis, making it a valuable compound in the fight against antibiotic resistance .
Propriétés
IUPAC Name |
(2S,5R)-5-(phenylmethoxyamino)piperidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c14-13(17)12-7-6-11(8-15-12)16-18-9-10-4-2-1-3-5-10/h1-5,11-12,15-16H,6-9H2,(H2,14,17)/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIVQKMLPQEEGV-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1NOCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@@H]1NOCC2=CC=CC=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801199513 | |
| Record name | (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416134-49-0 | |
| Record name | (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1416134-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,5R)-5-[(Phenylmethoxy)amino]-2-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801199513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.243.180 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the main application of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide according to the research?
A1: The research indicates that (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide serves as a crucial starting material in the synthesis of 6-(benzyloxy)-7-oxo-6-(sulfooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide []. This final compound exhibits antibacterial properties, highlighting the significance of (2S,5R)-5-((Benzyloxy)amino)piperidine-2-carboxamide in medicinal chemistry.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


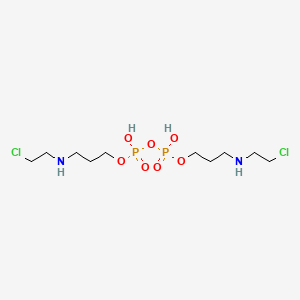
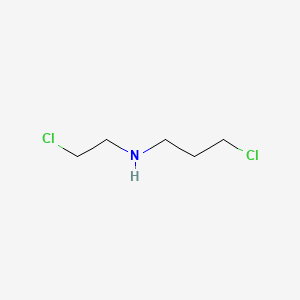
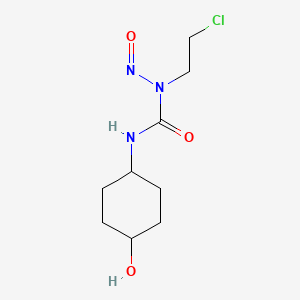
![7,11-Dihydroxy-8,8,10,12,16-pentamethyl-3-[1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-17-oxa-4-azabicyclo[14.1.0]heptadecane-5,9-dione](/img/structure/B601150.png)
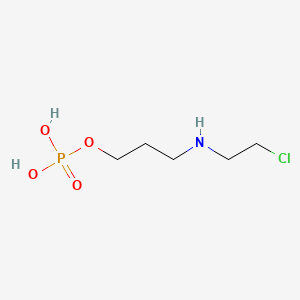
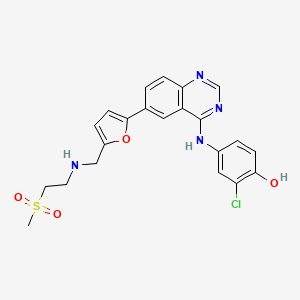
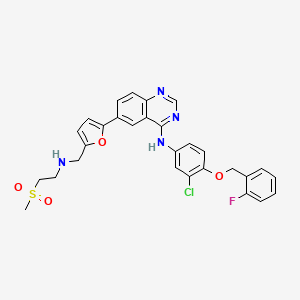
![N-[3-Chloro-4-[(4-fluorophenyl)methoxy]phenyl]-6-[5-[[[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601156.png)
![N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[[hydroxy[2-(methylsulfonyl)ethyl]amino]methyl]-2-furanyl]-4-quinazolinamine](/img/structure/B601158.png)
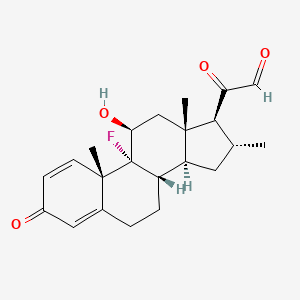
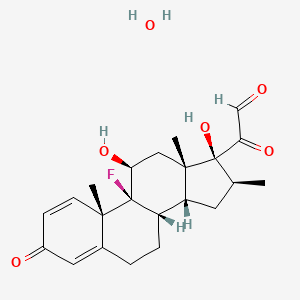
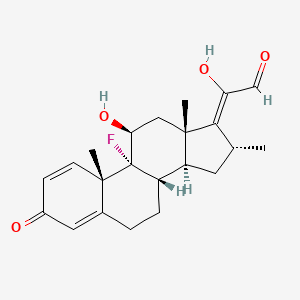

![pentyl N-[1-[(3aS,4R,6R)-6-methyl-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate](/img/structure/B601171.png)
